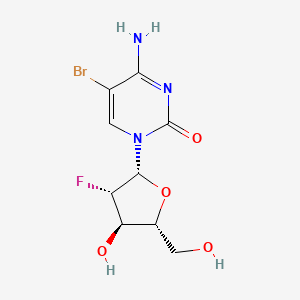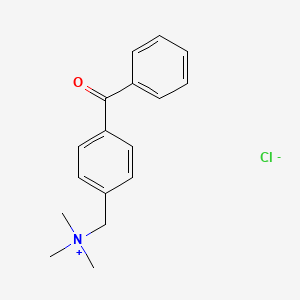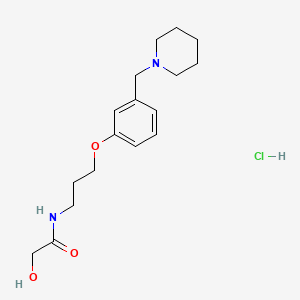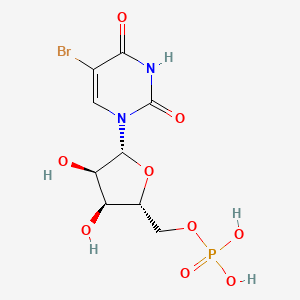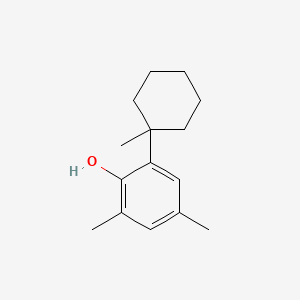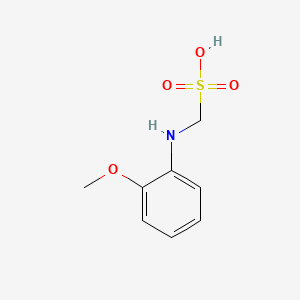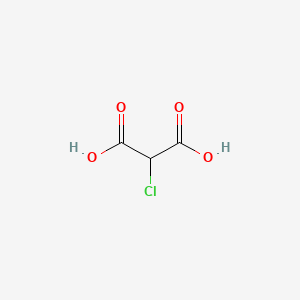
2-(3-Nitrophényl)-1,3-dioxolane
Vue d'ensemble
Description
The compound “2-(3-Nitrophenyl)-1,3-dioxolane” likely contains a nitrophenyl moiety, which consists of a benzene ring with a carbon bearing a nitro group . Nitrophenyl compounds are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
While specific synthesis information for “2-(3-Nitrophenyl)-1,3-dioxolane” was not found, nitrophenyl compounds can generally be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . A study on a related compound, 4- (3-Nitrophenyl)thiazol-2-ylhydrazone, describes its synthesis and evaluation for inhibitory effect on human monoamine oxidase .Applications De Recherche Scientifique
Chimie médicinale : Agents anticancéreux
Le groupe nitrophényl dans le 2-(3-Nitrophényl)-1,3-dioxolane peut être utilisé dans la synthèse de nouveaux agents anticancéreux. Les hétérocycles contenant de l’azote, tels que ceux dérivés de ce composé, ont montré une activité prometteuse contre diverses lignées cellulaires cancéreuses. Des chercheurs ont conçu des dérivés tricycliques fusionnés qui présentent des propriétés physiologiques significatives et des applications potentielles en chimie médicinale .
Science des matériaux : Applications photocatalytiques
En science des matériaux, les dérivés du composé ont été explorés pour leurs activités photocatalytiques. Des complexes métalliques dérivés de composés nitrophényl similaires ont été synthétisés et étudiés pour leur capacité à dégrader les polluants organiques sous irradiation de lumière visible, mettant en évidence leur potentiel dans les technologies de nettoyage environnemental .
Science environnementale : Réhabilitation de la pollution
L’efficacité photocatalytique des complexes métalliques dérivés de composés nitrophényl, semblables au this compound, a été étudiée pour la dégradation de colorants tels que le vert malachite. Ces études sont cruciales pour le développement de nouvelles méthodes pour éliminer les polluants nocifs de l’environnement .
Chimie analytique : Bioconjugaison
Les composés contenant des groupes nitrophényl sont souvent utilisés comme photo-lieurs dans les techniques de bioconjugaison. Ils facilitent l’immobilisation de biomolécules sur des surfaces polymères, ce qui est essentiel pour divers dosages biochimiques et synthèses chimiques. La chimie flexible des azotures de nitrophényl, par exemple, a été exploitée pour l’immobilisation de biomolécules et la bioconjugaison .
Pharmacologie : Développement de médicaments
Le motif structurel du this compound se retrouve dans les molécules pharmacologiquement actives. Des dérivés de ce composé peuvent servir d’intermédiaires dans la synthèse de médicaments ayant diverses activités biologiques, notamment des propriétés anti-inflammatoires et antivirales .
Biotechnologie : Études de reconnaissance des anticorps
En biotechnologie, l’évaluation structurelle et fonctionnelle des anticorps reconnaissant des antigènes spécifiques peut être facilitée par de petites molécules comme le this compound. Ces études aident à comprendre les mécanismes de reconnaissance des protéines et à développer des anticorps thérapeutiques .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGPCAYIEHLIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286687 | |
| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6952-67-6 | |
| Record name | 6952-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-nitrophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

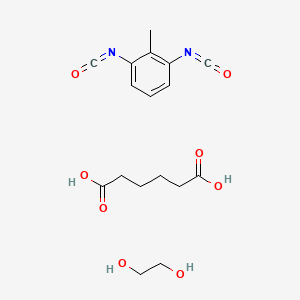
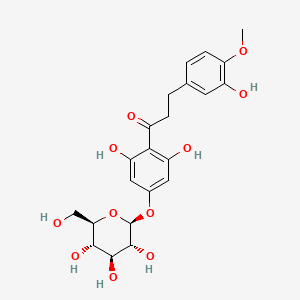
![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)
